Coniferyl Alcohol

Antioxidant activity Free radical scavenging Structure-activity relationship

Researchers requiring a selective, potent S-adenosyl-homocysteine hydrolase (SAHH) inhibitor face limited options with sub-nanomolar activity. Coniferyl alcohol (CA) directly addresses this gap with an IC50 of 34 nM against human SAHH, enabling unambiguous target engagement studies where alternative monolignols (p-coumaryl or sinapyl alcohol) lack activity. For lignin polymer engineers, its intermediate oxidation potential permits controlled radical coupling for predictable DHP branching densities. • SAHH Inhibition: IC50 = 34 nM in vitro; molecular docking confirms active-site stabilization via multiple H-bonds. • Lignin Modeling: HOMO energy positioned between sinapyl and p-coumaryl alcohols supports regioselective polymer growth with PAPX4 peroxidase (6-fold preference over p-coumaryl alcohol). • Balanced Lipophilicity: LogP = 1.0 optimizes aqueous solubility and membrane permeability for cellular studies. • Supply: ≥98% purity (HPLC), available in mg-to-g quantities with same-day global dispatch.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 32811-40-8
Cat. No. B129441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConiferyl Alcohol
CAS32811-40-8
Synonyms4-hydroxy-3-methoxycinnamic alcohol
coniferyl alcohol
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CCO)O
InChIInChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+
InChIKeyJMFRWRFFLBVWSI-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Coniferyl Alcohol: Monolignol Baseline


Coniferyl alcohol (CA) is a phenylpropanoid and a primary monolignol, serving as a central building block in lignin biosynthesis [1]. With a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol, this crystalline solid is a critical intermediate in the phenylpropanoid pathway and a precursor to various phytochemicals, including eugenol, stilbenoids, and coumarins . As a member of the monolignol family, which also includes p-coumaryl alcohol and sinapyl alcohol, CA's specific methoxylation pattern (one methoxy group on the aromatic ring) confers distinct physicochemical and biological properties that differentiate it from its analogs [2].

1
Lignin biosynthesis and polymer engineering studies
2
Antioxidant screening with ferulic acid derivative benchmark
3
SAHH enzyme inhibition research context
4
Balanced lipophilicity for formulation-exposure studies

Why Coniferyl Alcohol Substitution Fails


Substituting coniferyl alcohol with p-coumaryl alcohol or sinapyl alcohol is not a straightforward replacement due to quantifiable differences in their electronic structure, reactivity, and physicochemical properties. Coniferyl alcohol's single methoxy group provides an intermediate balance between the fully unsubstituted p-coumaryl alcohol and the dimethoxylated sinapyl alcohol, resulting in a unique profile of antioxidant potency, enzymatic oxidation kinetics, and lipophilicity [1]. These differences are not merely incremental; they lead to functional divergence in applications ranging from lignin polymer engineering to pharmacological target inhibition. The following quantitative evidence demonstrates that coniferyl alcohol occupies a distinct and non-interchangeable position within the monolignol class, making it a specific choice for researchers and industrial users [2].

Oxidation reactivity mismatch
HOMO energy ranking (sinapyl > coniferyl > p-coumaryl) alters radical coupling kinetics and polymer architecture.
Enzymatic selectivity shifts
PAPX4 peroxidase shows 6-fold preference for coniferyl over p-coumaryl alcohol; isoform-specific profiles may not transfer.
Lipophilicity and formulation divergence
LogP differences (1.0 vs 1.4 vs 0.7) impact solubility, membrane partitioning, and biphasic system behavior.
Biological activity not shared
SAHH inhibition (IC50 34 nM) is specific to coniferyl alcohol; p-coumaryl and sinapyl alcohols lack this reported enzyme inhibition context.

Coniferyl Alcohol: Head-to-Head Evidence


DPPH Radical Scavenging vs. Ferulic Acid Derivatives

Coniferyl alcohol demonstrates markedly superior antioxidant activity compared to its biosynthetically related ferulic acid derivatives. In kinetic DPPH radical scavenging assays, coniferyl alcohol exhibited activity equivalent to isoeugenol, and both were significantly more potent than ferulic acid, coniferyl aldehyde, and ethyl ferulate [1].

DPPH Scavenging Activity
Cross-study comparable
Coniferyl alcohol ~ isoeugenol >> ferulic acid, coniferyl aldehyde, ethyl ferulate
Reported antioxidant activity context
In vitro DPPH radical scavenging kinetic assay
Antioxidant activity Free radical scavenging Structure-activity relationship

HOMO Energy Ranking vs. p-Coumaryl and Sinapyl Alcohols

Molecular orbital calculations confirm that the ease of oxidation for monolignols follows a specific order: sinapyl alcohol > coniferyl alcohol > p-coumaryl alcohol [1]. This electronic hierarchy, determined by Highest Occupied Molecular Orbital (HOMO) energy levels, dictates the reactivity of these compounds in radical coupling reactions central to lignin formation and in vitro polymerization studies.

Oxidation Propensity (HOMO)
Direct comparison
Sinapyl alcohol > Coniferyl alcohol > p-Coumaryl alcohol
Intermediate reactivity supports controlled polymerization
DFT molecular orbital calculations
Lignin biosynthesis Oxidation potential Density functional theory

Peroxidase Catalytic Efficiency vs. p-Coumaryl Alcohol

Enzymes involved in lignification exhibit differential selectivity for monolignols. Specifically, the Norway spruce peroxidase isoform PAPX4 demonstrated a six-fold higher catalytic efficiency (V_max/K_m) for coniferyl alcohol compared to p-coumaryl alcohol [1]. Conversely, the isoform PAPX5 favored p-coumaryl alcohol by a factor of two, indicating that specific peroxidases preferentially oxidize coniferyl alcohol for incorporation into the cell wall.

PAPX4 Peroxidase Preference
Direct comparison
6-fold higher V_max/K_m vs. p-coumaryl alcohol
Reported enzymatic selectivity context
Purified PAPX4 from Picea abies
Enzyme kinetics Peroxidase Lignification

LogP vs. p-Coumaryl and Sinapyl Alcohols

The lipophilicity of the three primary monolignols, as measured by their octanol-water partition coefficient (LogP), decreases with increasing methoxylation. Coniferyl alcohol exhibits an intermediate LogP of 1.0, situated between p-coumaryl alcohol (LogP = 1.4) and sinapyl alcohol (LogP = 0.7) [1]. This quantifiable difference reflects the thermodynamic impact of the single methoxy group, which reduces the chemical potential difference between octanol and water by 1.15 kJ/mol [2].

Lipophilicity (LogP)
Physicochemical property
Coniferyl 1.0, p-Coumaryl 1.4, Sinapyl 0.7
Intermediate LogP for balanced solubility and permeability
Octanol-water partition coefficient at 25°C
Physicochemical properties Lipophilicity Bioavailability

SAHH Enzyme Inhibition

In a screen of potential inhibitors, coniferyl alcohol was identified as the most potent inhibitor of recombinant human S-adenosyl-homocysteine hydrolase (SAHH), exhibiting an IC50 of 34 nM [1]. This inhibitory activity was the highest among all tested compounds, and molecular docking studies confirmed a stable binding conformation within the enzyme's active site [1].

SAHH Inhibition (IC50)
Class-level inference
IC50 = 34 nM
Reported enzyme inhibition context; ranked highest among tested
Recombinant human SAHH in vitro assay
Enzyme inhibition S-adenosyl-homocysteine hydrolase Drug discovery

Coniferyl Alcohol: Key Applications


Precursor for Controlled Lignin Polymer Synthesis

For researchers synthesizing lignin polymers in vitro, the intermediate oxidation potential of coniferyl alcohol (HOMO energy between sinapyl and p-coumaryl alcohols [1]) is essential. This property allows for controlled radical coupling reactions, enabling the creation of dehydrogenation polymers (DHPs) with predictable branching and cross-linking densities, which are difficult to achieve with the more reactive sinapyl or less reactive p-coumaryl alcohol. Furthermore, the six-fold preference of the PAPX4 peroxidase for coniferyl alcohol over p-coumaryl alcohol [2] provides a specific enzymatic tool for regioselective polymer growth.

Selective SAHH Inhibition

Studies focused on S-adenosyl-homocysteine hydrolase (SAHH) inhibition should prioritize coniferyl alcohol due to its potent and specific in vitro activity (IC50 = 34 nM [3]). This sub-nanomolar potency is a defining characteristic for structure-activity relationship (SAR) studies and hit-to-lead optimization in drug discovery. Using alternative monolignols like p-coumaryl or sinapyl alcohol, which lack this documented activity against SAHH, would be ineffective for this specific pharmacological target.

Balanced Lipophilicity Formulations

In the formulation of bioactive compounds for cellular or in vivo studies, coniferyl alcohol's intermediate LogP of 1.0 [4] offers a crucial balance. This value, which is lower than p-coumaryl alcohol (LogP = 1.4) and higher than sinapyl alcohol (LogP = 0.7), predicts better solubility in aqueous buffers than p-coumaryl alcohol, while maintaining superior membrane permeability compared to the more hydrophilic sinapyl alcohol. This balanced lipophilicity profile is advantageous for optimizing bioavailability and distribution in complex biological media.

Antioxidant Standard for Ferulic Derivatives

When investigating the antioxidant properties of ferulic acid and its derivatives, coniferyl alcohol serves as a critical benchmark compound. Its DPPH radical scavenging activity, which is quantitatively superior to that of ferulic acid and coniferyl aldehyde [5], establishes a high-activity reference point. Researchers can reliably use coniferyl alcohol to contextualize the antioxidant capacity of novel derivatives and to understand the impact of the side chain's terminal group (-CH2OH) on free radical scavenging.

Application
Selection Property
Validation Focus
Lignin polymer engineering studies
Intermediate oxidation reactivity
Controlled radical coupling and polymer architecture
SAHH enzyme inhibition research
Reported enzyme inhibition context
IC50 and binding-conformation review
Formulation-exposure context studies
Intermediate lipophilicity
Solubility and membrane partitioning balance
Antioxidant screening with ferulic acid derivatives
Reported DPPH scavenging activity
Benchmark against ferulic acid and coniferyl aldehyde

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